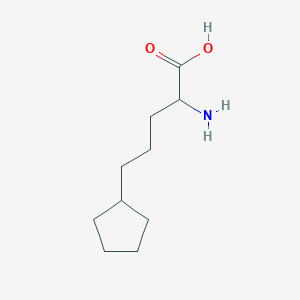

2-Amino-5-cyclopentylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-cyclopentylpentanoic acid is a compound that falls within the category of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. Although the provided papers do not directly discuss 2-amino-5-cyclopentylpentanoic acid, they do provide insights into the synthesis and properties of structurally related amino acids and their derivatives. These insights can be extrapolated to understand the characteristics and potential synthesis routes for 2-amino-5-cyclopentylpentanoic acid.

Synthesis Analysis

The synthesis of amino acid derivatives often involves complex organic reactions that can introduce various functional groups and structural rigidity to the molecules. For instance, the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid derivatives has been achieved through enantiodivergent synthetic sequences, which could be relevant for synthesizing the cyclopentyl analogue . Additionally, the asymmetric synthesis of fused bicyclic amino acids via intramolecular Pauson-Khand reaction demonstrates the potential for creating complex, rigid structures that could be analogous to the synthesis of 2-amino-5-cyclopentylpentanoic acid .

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives can significantly influence their biological activity and physical properties. The NMR structural study and DFT theoretical calculations of cyclobutane-containing amino acids reveal the presence of strong intramolecular hydrogen bonds and a cis-fused octane structural unit, which confers high rigidity . This information is valuable for understanding the potential molecular structure of 2-amino-5-cyclopentylpentanoic acid, which may also exhibit strong intramolecular interactions and conformational rigidity.

Chemical Reactions Analysis

Amino acid derivatives can participate in various chemical reactions, which can be utilized to modify their structure or link them to other bioactive moieties. The metal-free C-N coupling reaction used to synthesize amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones is an example of such a reaction . This type of reaction could potentially be applied to 2-amino-5-cyclopentylpentanoic acid to create novel compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 2-amino-5-cyclopentylpentanoic acid, they do indicate that the introduction of amino acids to 2(5H)-furanone derivatives does not exhibit toxic effects in preliminary biological activity assays . This suggests that the physical and chemical properties of such derivatives are conducive to further bioactivity investigations, which could be relevant for the study of 2-amino-5-cyclopentylpentanoic acid.

Propriétés

IUPAC Name |

2-amino-5-cyclopentylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUIVRCODIZNQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-cyclopentylpentanoic acid | |

CAS RN |

6267-32-9 |

Source

|

| Record name | NSC37910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)

![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)

methanone](/img/structure/B1295794.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)